
Acivicin
概要
説明
アシビシンは、Streptomyces sviceusという細菌によって産生される天然物です。 抗がん剤や抗寄生虫剤などの多様な生物活性で知られています . アシビシンは1972年に発見され、抗腫瘍剤としての潜在的な用途について広く研究されてきました . その臨床応用は、許容できない毒性のために制限されていました .
準備方法
アシビシンは、Streptomyces sviceusを用いた発酵プロセスによって合成されます . アシビシンのコア構造には、4-クロロイソキサゾールモチーフが含まれており、これは求電子性であり、塩素原子を置換することで求核性のセリンまたはシステイン活性部位と反応します . 工業的な生産方法は、収率と純度を最大限に高めるために発酵条件を最適化することを含みます .
3. 化学反応解析
アシビシンは、次のようないくつかの種類の化学反応を受けます。
置換反応: 4-クロロイソキサゾールモチーフの塩素原子は、セリンやシステインなどの求核剤によって置換され得ます.
阻害反応: アシビシンは、CTPシンターゼ、カルバモイルリン酸合成酵素II、XMPアミナーゼなどの、グルタミン依存性アミドトランスフェラーゼをいくつか阻害します.
これらの反応で使用される一般的な試薬や条件には、セリンやシステインなどの求核剤が含まれ、反応は通常生理的な条件下で起こります . これらの反応から生成される主な生成物は、阻害された酵素と、対応する置換された塩素原子です .
4. 科学研究への応用
アシビシンは、次のような科学研究への応用について広く研究されてきました。
化学反応の分析
Covalent Inhibition Mechanism of γ-Glutamyltranspeptidase
Acivicin irreversibly inhibits γGT by forming a covalent bond with the catalytic nucleophile Thr 380 in Helicobacter pylori γGT (HpGT). The reaction involves:
-
Nucleophilic attack : Thr 380 Oγ attacks the C3 position of this compound's dihydroisoxazole ring, displacing the chloride atom .
-
Retention of ring integrity : Despite the reaction, the dihydroisoxazole ring remains intact, with C3 retaining sp² hybridization , critical for stabilizing the inhibitor-enzyme complex .
This mechanism positions this compound within the γ-glutamyl binding pocket, blocking substrate access .
Kinetic Parameters of this compound Inhibition
The inhibition kinetics of HpGT by this compound follow hyperbolic dependence:
Parameter | Value | Significance |
---|---|---|
Maximum inactivation rate constant | ||
Concentration for half-maximal inhibition |
These values indicate rapid, concentration-dependent enzyme inactivation .
Structural Determinants of Catalytic Efficiency
Key residues and motifs influencing this compound’s interaction with γGT:
-
Phe 567 :
-
Arg 475–Glu 566 salt bridge :
Role of the Dihydroisoxazole Ring in Reaction Stability
The 3-chloro-4,5-dihydro-1,2-oxazol-5-yl group in this compound:
-
Serves as an electrophilic trap for nucleophilic residues like Thr 380 .
-
Maintains rigidity post-reaction due to sp² hybridization at C3, preventing ring opening and ensuring prolonged inhibition .
Broader Enzymatic Targets and Antimetabolite Activity
Beyond γGT, this compound inhibits glutamine amidotransferases involved in:
By mimicking glutamine, it disrupts nucleotide synthesis, contributing to its antitumor effects .
科学的研究の応用
Inhibition of Tumor Growth
Acivicin has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that this compound can significantly reduce the proliferation of pancreatic carcinoma cells (MIA PaCa-2), showing an inhibition rate of 78% at a concentration of 5 μM after 72 hours . Additionally, it was found to irreversibly inactivate γ-glutamyl transpeptidase in these cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
Target Discovery and Profiling
Recent research utilized activity-based proteomic profiling to elucidate this compound's specific targets within cancer cells. This approach revealed that this compound preferentially inhibits aldehyde dehydrogenase 4A1 (ALDH4A1) by binding to its catalytic site. Downregulation of ALDH4A1 via siRNA led to severe inhibition of cell growth, providing insight into the compound's cytotoxic effects .
Clinical Trials and Toxicity Concerns
This compound underwent several clinical trials in the 1980s aimed at evaluating its efficacy as an anti-cancer drug. However, these trials were halted due to dose-limiting central nervous system (CNS) toxicity characterized by symptoms such as lethargy and confusion . Although the CNS toxicity could potentially be mitigated by co-administration with amino acids to block drug uptake in the CNS, these findings have limited its clinical application .
Preclinical Studies on Resistance Mechanisms
In studies involving Leishmania species, resistance to this compound was associated with reduced uptake of glutamate. This finding highlights the importance of understanding metabolic pathways in developing resistance mechanisms against this compound and similar compounds .
In Vivo Efficacy in Animal Models
This compound has also been tested in animal models where it demonstrated significant antitumor activity. For example, it inhibited the growth of hepatocellular carcinoma cells (HepG2) with an IC50 value lower than that observed for unmodified this compound . These findings underscore its potential utility in targeted cancer therapies.
Summary Table: Key Findings on this compound
Application Area | Findings |
---|---|
Mechanism | Inhibits glutamine-dependent enzymes; affects nucleotide and amino acid synthesis |
Cancer Cell Lines | Significant growth inhibition observed in MIA PaCa-2 pancreatic carcinoma cells |
Target Discovery | Inhibits ALDH4A1; downregulation leads to severe growth inhibition |
Clinical Trials | Phase I trials halted due to CNS toxicity; potential mitigation strategies identified |
Resistance Mechanisms | Reduced glutamate uptake linked to resistance in Leishmania species |
In Vivo Studies | Effective against hepatocellular carcinoma; low IC50 values indicate potential for targeted therapy |
作用機序
アシビシンは、ガンマグルタミルトランスフェラーゼを阻害し、グルタミン酸代謝を阻害することで効果を発揮します . グルタミン酸に依存する酵素の合成を阻害し、これは固形腫瘍の治療に役立つ可能性があります . アシビシンは、アルデヒドデヒドロゲナーゼの触媒部位に結合し、その活性を阻害し、その後の細胞増殖の阻害につながります .
6. 類似化合物の比較
アシビシンは、4-クロロイソキサゾールモチーフと、複数のグルタミン依存性アミドトランスフェラーゼを阻害する能力により、独特です . 類似の化合物には次のものがあります。
イボテン酸: アシビシンと構造的に関連する神経毒性物質.
ムシモール: アシビシンに関連する別の神経毒性物質.
4-ブロモイソキサゾールプローブ: これらの化合物はアシビシンと同様のコア構造を持ち、アルデヒドデヒドロゲナーゼの活性部位のシステインと反応することを好みます.
類似化合物との比較
Acivicin is unique due to its 4-chloroisoxazole motif and its ability to inhibit multiple glutamine-dependent amidotransferases . Similar compounds include:
Ibotenic Acid: A neurotoxic agent with a structural relationship to this compound.
Muscimol: Another neurotoxic agent related to this compound.
4-Bromo-Isoxazole Probes: These compounds have a similar core structure to this compound and show a preference for reacting with the active site cysteine of aldehyde dehydrogenases.
This compound’s uniqueness lies in its broad spectrum of biological activities and its ability to inhibit multiple enzymes involved in purine and pyrimidine metabolism .
生物活性
Acivicin, a modified amino acid and glutamine analog, has been extensively studied for its biological activity, particularly in the context of cancer treatment. Despite its potential, clinical applications have been limited due to significant toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits its biological activity primarily through the inhibition of glutamine-dependent enzymes. Key findings include:
- Inhibition of Amidotransferases : this compound targets several glutamine-dependent amidotransferases, including CTP synthase and carbamoyl phosphate synthetase II. This inhibition disrupts purine and pyrimidine metabolism, leading to decreased cellular levels of CTP and GTP .
- Targeting Aldehyde Dehydrogenases : Recent studies have shown that this compound preferentially inhibits ALDH4A1 by binding to its catalytic site. This interaction is linked to significant cytotoxic effects in cancer cells .
- Impact on Bacterial Growth : In Escherichia coli, this compound prevents growth in minimal media unless supplemented with purines or histidine, indicating its role in hindering metabolic processes related to glutamine transport and utilization .
Pharmacological Effects
The pharmacological profile of this compound includes both therapeutic potential and adverse effects:
- CNS Toxicity : Clinical trials have reported severe central nervous system (CNS) toxicity at higher doses (30 mg/m²/day), characterized by lethargy and confusion. However, concomitant administration of amino acids has been shown to mitigate this toxicity, allowing for dose escalation up to 50 mg/m²/day without significant increases in plasma concentration .
- Dose-Related Toxicities : Other observed toxicities include neutropenia and thrombocytopenia, which correlate with this compound exposure levels. The maximum tolerated dose (MTD) was determined to be 50 mg/m²/day .
Case Studies
Several clinical studies have explored the efficacy and safety of this compound in cancer therapy:
- Phase I Study : A study involving 23 patients with advanced malignancies assessed the safety and pharmacokinetics of this compound administered via continuous infusion. The study found that while CNS toxicity was a concern, the use of amino acid infusions allowed for higher dosing without exacerbating side effects .
- Target Discovery in Cancer Cells : Another study utilized activity-based proteomic profiling to identify this compound's specific targets in cancer cells. The findings indicated that this compound's cytotoxicity is primarily mediated through the inhibition of specific aldehyde dehydrogenases .
Summary of Research Findings
The following table summarizes key research findings related to this compound's biological activity:
特性
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIHIJWNYOLBE-OKKQSCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046010 | |
Record name | Acivicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |
Record name | ACIVICIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
42228-92-2 | |
Record name | Acivicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acivicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acivicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acivicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIVICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。